2-Amino-1-(2-bromophenyl)ethanol
Overview
Description
2-Amino-1-(2-bromophenyl)ethanol is an organic compound with the chemical formula C8H10BrNO. It is a colorless to pale yellow liquid with a melting point of about 25-30°C and a boiling point of about 207-209°C . This compound is soluble in most organic solvents such as ethanol and chloroform .
Scientific Research Applications
2-Amino-1-(2-bromophenyl)ethanol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It can be used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used as a surfactant, dispersant, and corrosion inhibitor.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-Amino-1-(2-bromophenyl)ethanol may also interact with various biological targets.
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (21608 g/mol) suggests that it could potentially be absorbed and distributed in the body. The presence of the amino and hydroxyl groups could also influence its metabolism and excretion.
Result of Action
Based on the biological activities of similar compounds , it can be speculated that this compound may have a range of effects at the molecular and cellular levels.
Preparation Methods
The preparation of 2-Amino-1-(2-bromophenyl)ethanol can be achieved through electrophilic substitution under the promotion of bases . One specific synthesis method involves the reaction of 2-bromobenzene ethanol and ammonia in the presence of a base to produce the target product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Amino-1-(2-bromophenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
2-Amino-1-(2-bromophenyl)ethanol can be compared with other similar compounds, such as:
2-Amino-1-(4-bromophenyl)ethanol: This compound has a similar structure but with the bromine atom at the 4-position instead of the 2-position.
2-Amino-1-(2-chlorophenyl)ethanol: This compound has a chlorine atom instead of a bromine atom at the 2-position.
2-Amino-1-(2-fluorophenyl)ethanol: This compound has a fluorine atom instead of a bromine atom at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and applications.
Properties
IUPAC Name |
2-amino-1-(2-bromophenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRDJBNFUFLKON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71095-20-0 | |
Record name | 2-amino-1-(2-bromophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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